molecular formula C14H16N2O3 B11860360 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B11860360
M. Wt: 260.29 g/mol
InChI Key: LOXXQYCKALCAJS-UHFFFAOYSA-N
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Description

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is a heterocyclic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves multiple steps, typically starting with the formation of the azepinoquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of reduced analogs with modified functional groups.

Scientific Research Applications

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Azepine derivatives: Compounds with azepine rings and varying functional groups.

Uniqueness

12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

12-oxo-5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazoline-3-carboxylic acid

InChI

InChI=1S/C14H16N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8,12,15H,1-4,7H2,(H,18,19)

InChI Key

LOXXQYCKALCAJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1

Origin of Product

United States

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